molecular formula C13H9ClN2O2 B1269364 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol CAS No. 22105-55-1

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

Cat. No.: B1269364
CAS No.: 22105-55-1
M. Wt: 260.67 g/mol
InChI Key: PLKDBJVOCNTMRL-UHFFFAOYSA-N
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Description

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is a chemical compound with the linear formula C13H9ClN2O2 . It has a molecular weight of 260.682 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a phenol group . The benzoxazole ring contains a nitrogen atom and an oxygen atom, and the phenol group contains a hydroxyl group .


Physical and Chemical Properties Analysis

This compound has a melting point of 272-273°C . Its InChI code is 1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2 .

Scientific Research Applications

Photophysical Properties and Synthesis

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit exciting properties such as solvent polarity effects on absorption-emission and dual emission characteristics. This makes them significant in the field of fluorescent compounds and materials science. For instance, Padalkar et al. (2011) explored the effects of solvent polarity on the absorption-emission properties of these compounds, finding them to be thermally stable up to 200°C (Padalkar et al., 2011).

Antimicrobial Activity

Another critical area of research is the antimicrobial properties of these compounds. Padalkar et al. (2016) synthesized various derivatives and tested them for antibacterial and antifungal activities. Their findings indicate potential applications in developing new antimicrobial agents, particularly against strains like Escherichia coli and Staphylococcus aureus (Padalkar et al., 2016).

Structural Analysis and Coordination Compounds

In the realm of chemical structure and coordination compounds, Téllez et al. (2013) synthesized a novel compound involving 5-chloro-1,3-benzoxazol-2-yl and analyzed its structure through X-ray diffraction. Such studies are vital for understanding the molecular geometry and potential applications in coordination chemistry (Téllez et al., 2013).

Antifungal and Tyrosinase Inhibition

The antifungal properties and tyrosinase inhibition activities of these compounds have also been explored. For example, Yu et al. (2015) synthesized Schiff’s base derivatives and evaluated their effects on tyrosinase activity, revealing significant inhibitory effects. This suggests potential applications in the field of biochemistry, particularly concerning enzyme inhibition (Yu et al., 2015).

DNA Topoisomerase Inhibition

Oksuzoglu et al. (2008) investigated the inhibitory activity of benzoxazole derivatives on eukaryotic DNA topoisomerases. The study highlights the potential of these compounds as DNA topoisomerase inhibitors, a crucial area in cancer research and the development of chemotherapeutic agents (Oksuzoglu et al., 2008).

Future Directions

The future directions of research on 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol could involve further exploration of its synthesis methods, chemical reactions, and potential applications in medicinal chemistry. Given the wide range of pharmacological activities of benzoxazole derivatives , this compound could be a promising candidate for drug discovery research.

Biochemical Analysis

Biochemical Properties

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions suggest that this compound may have antioxidant properties, which could be beneficial in mitigating oxidative damage in cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators. Furthermore, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound tends to accumulate in the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily found in the cytoplasm, where it can interact with various enzymes and signaling molecules. Additionally, it can localize to the mitochondria, where it may exert its antioxidant effects. Post-translational modifications, such as phosphorylation, can influence the targeting and function of this compound within the cell .

Properties

IUPAC Name

5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKDBJVOCNTMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425162
Record name 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22105-55-1
Record name 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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